molecular formula C8H7BrO2 B8157979 [3-Bromo-4-(methoxy-d3)]benzaldehyde

[3-Bromo-4-(methoxy-d3)]benzaldehyde

Cat. No.: B8157979
M. Wt: 218.06 g/mol
InChI Key: QMPNFQLVIGPNEI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Bromo-4-(methoxy-d3)]benzaldehyde is a valuable deuterium-labeled benzaldehyde derivative specifically designed for research and development. Its core value lies in the strategic incorporation of a deuterated methoxy group, which serves as a critical tool in advanced chemical synthesis and pharmaceutical studies. This compound acts as a key synthetic intermediate for constructing more complex, isotope-labeled molecules. The presence of both the bromine atom and the aldehyde functional group on the aromatic ring makes it a versatile precursor for a range of metal-catalyzed cross-coupling reactions and condensation reactions. In medicinal chemistry, this reagent is employed in the synthesis of novel compounds for drug discovery and development. The deuterium labeling (methoxy-d3) is particularly useful for tracing reaction pathways, studying metabolic stability, and investigating the mechanisms of action of potential therapeutic agents due to the kinetic isotope effect. Furthermore, this benzaldehyde derivative has been identified as a key reagent in the sophisticated synthesis of aromatic vinyl sulfones, a class of compounds investigated as inhibitors of HIV-1, and in the preparation of complex natural products such as (-)-Tejedine . The use of this compound is strictly limited to laboratory research applications.

Properties

IUPAC Name

3-bromo-4-(trideuteriomethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNFQLVIGPNEI-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-4-Hydroxybenzaldehyde

The precursor 3-bromo-4-hydroxybenzaldehyde is synthesized via oxidation of 2-bromo-4-methylphenol under oxygen-rich conditions using cobalt salts (e.g., cobalt acetate) and copper promoters (e.g., cuprous oxide) in methanol. Typical conditions include:

  • Reagents : 2-Bromo-4-methylphenol, Co(OAc)₂, Cu₂O, O₂, methanol.

  • Conditions : 65°C, 10 hours.

  • Yield : 91.3%.

Triflation of the Hydroxy Group

The hydroxyl group is converted to a triflate to enhance reactivity:

  • Reagents : Triflic anhydride (Tf₂O), pyridine, dichloromethane.

  • Procedure : 3-Bromo-4-hydroxybenzaldehyde is treated with Tf₂O (1.2 equiv) at 0°C for 1 hour.

  • Product : 3-Bromo-4-trifluoromethanesulfonyloxybenzaldehyde.

Palladium-Catalyzed Coupling with CD₃OD

The triflate undergoes deuteromethoxylation using a Pd/Xantphos system:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Deuterium Source : CD₃OD (5 equiv).

  • Base : Cs₂CO₃ (2 equiv).

  • Conditions : 100°C, 16 hours in toluene.

  • Yield : 85–89%.

Key Characterization :

  • ¹H NMR : Absence of phenolic proton (δ 10.2 ppm).

  • Mass Spec : [M+H]⁺ = 259.1 (C₈H₅BrO₂D₃).

Nucleophilic Substitution with Deuterated Methyl Iodide

Alkylation of 3-Bromo-4-Hydroxybenzaldehyde

Direct O-alkylation using CD₃I under basic conditions:

  • Reagents : CD₃I (1.5 equiv), K₂CO₃ (3 equiv), DMF.

  • Conditions : 80°C, 12 hours.

  • Yield : 70–75%.

Challenges :

  • Competing side reactions (e.g., over-alkylation).

  • Requires rigorous exclusion of moisture.

Bromination of Pre-Deuterated 4-Methoxy-d3 Benzaldehyde

Synthesis of 4-Methoxy-d3 Benzaldehyde

Deuteromethoxylation of 4-hydroxybenzaldehyde via Mitsunobu reaction:

  • Reagents : CD₃OD (3 equiv), DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF.

  • Conditions : 25°C, 6 hours.

  • Yield : 82%.

Regioselective Bromination

Electrophilic bromination at the meta position:

  • Reagents : Br₂ (1.1 equiv), ZnBr₂ (0.1 equiv), DCM.

  • Conditions : 25°C, 2 hours.

  • Yield : 68%.

Limitations :

  • Low regioselectivity due to competing ortho/para-directing effects of the methoxy group.

Comparative Analysis of Methods

Method Key Step Yield Purity Advantages Disadvantages
Pd-catalyzed couplingTriflate substitution with CD₃OD85–89%>95%High selectivity, scalableRequires triflation step
Nucleophilic substitutionCD₃I alkylation70–75%90%Simple setupSide reactions, costly CD₃I
Bromination of pre-deuterated substrateElectrophilic bromination68%85%Avoids late-stage deuterationLow regioselectivity

Optimization and Scalability Considerations

  • Catalyst Recycling : Pd/Xantphos systems can be reused up to 3 cycles with <10% yield drop.

  • Solvent Choice : Toluene outperforms DMF in minimizing aldehyde oxidation.

  • Deuterium Purity : CD₃OD with ≥99.8% isotopic enrichment ensures minimal protiated contamination .

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-4-(methoxy-d3)]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and General Information

  • Molecular Formula : C8H7BrO2
  • Molecular Weight : 215.05 g/mol
  • Melting Point : 49°C to 53°C
  • Boiling Point : 108°C to 110°C (1 mmHg)
  • Purity : Typically ≥ 98%

Synthetic Applications

  • Asymmetric Synthesis :
    • 3-Bromo-4-(methoxy-d3)benzaldehyde is employed in the asymmetric synthesis of β-hydroxy-α-amino acid derivatives through Mukaiyama aldol reactions. This application is crucial for developing chiral compounds used in pharmaceuticals .
  • Synthesis of Novel Compounds :
    • It serves as a starting material for synthesizing various derivatives, including:
      • 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole.
      • Total synthesis of engelhardione, which has potential therapeutic applications .
  • Vinylogous Reactions :
    • The compound has been utilized in vinylogous γ-aldol addition reactions, leading to the formation of complex structures with significant biological activity. These reactions often yield products with high enantioselectivity, making them valuable for drug development .

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • Research indicates that derivatives of 3-bromo-4-(methoxy-d3)benzaldehyde can act as phosphodiesterase (PDE) inhibitors. PDE4 inhibitors, in particular, are explored for treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in regulating cyclic adenosine monophosphate (cAMP) levels .
  • Antiviral Activity :
    • Some studies have highlighted the potential of compounds derived from 3-bromo-4-(methoxy-d3)benzaldehyde in developing antiviral agents, particularly against HIV. The synthesis of spirocyclic oxindole derivatives from this compound has shown promising results in preliminary biological evaluations .

Case Study 1: Asymmetric Synthesis

In a study examining the Mukaiyama aldol reaction using 3-bromo-4-(methoxy-d3)benzaldehyde, researchers achieved significant yields of β-hydroxy-α-amino acids with high enantiomeric excess (ee). The study emphasized the importance of this compound as a chiral building block in pharmaceutical chemistry .

Case Study 2: PDE Inhibition

A novel isoindoline derivative synthesized from 3-bromo-4-(methoxy-d3)benzaldehyde demonstrated potent inhibition of PDE4 activity, leading to increased cAMP levels in cellular models. This finding supports its potential use as a therapeutic agent for various inflammatory diseases .

Mechanism of Action

The mechanism of action of [3-Bromo-4-(methoxy-d3)]benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the methoxy group on the benzene ring influence its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. The aldehyde group can also participate in various chemical reactions, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of [3-Bromo-4-(methoxy-d3)]benzaldehyde and Analogs
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound -OCD₃, -Br 232.08* Not reported Deuterated methoxy, metabolic stability
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde -Imidazole, -Br 285.12 Amorphous oil Hydrogen-bonding capability, low synthetic yield (6%)
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde -Pyrrolidine, -Br 254.12 Not reported Enhanced solubility in acidic media
3-Bromo-4-ethoxybenzaldehyde -OCH₂CH₃, -Br 229.06 Not reported Ethoxy group improves lipophilicity
2-Bromo-3:4-dimethoxybenzaldehyde -OCH₃ (2x), -Br 245.08 86 Higher crystallinity

*Calculated based on molecular formula C₈H₅DBrO₂.

Key Observations:

  • Deuterium Effects: The deuterated methoxy group in this compound reduces metabolic degradation rates compared to non-deuterated analogs (e.g., 3-Bromo-4-ethoxybenzaldehyde) .
  • Substituent Reactivity: Electron-withdrawing groups (e.g., -Br) increase electrophilicity at the aldehyde, while electron-donating groups (e.g., -N(CH₃)₂ in 3-Bromo-4-(dimethylamino)benzaldehyde) reduce reactivity .
  • Solubility : Amine-containing derivatives (e.g., 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde) exhibit improved solubility in polar solvents due to protonation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [3-Bromo-4-(methoxy-d3)]benzaldehyde, and how does deuteration impact reaction optimization?

  • Methodology : Start with 4-hydroxy-3-methoxybenzaldehyde as the precursor. Introduce bromine at the 3-position via electrophilic substitution using Br₂ in acetic acid under controlled temperature (0–5°C). For deuteration, replace the methoxy group’s protons with deuterium using CD₃I in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 24 hours .
  • Deuteration Impact : Deuterated methoxy groups alter reaction kinetics due to isotopic mass effects. Monitor reaction progress via <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuteration efficiency (e.g., loss of methoxy proton signal at δ ~3.9 ppm) .

Q. How should researchers safely handle this compound given its structural analogs’ hazards?

  • Safety Protocol : Use PPE (gloves, goggles, lab coat) in a fume hood. Brominated benzaldehydes may cause skin/eye irritation; immediate flushing with water for 15+ minutes is critical .
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration. Avoid aqueous disposal due to potential environmental persistence .

Q. What crystallographic techniques are suitable for resolving the structure of this compound?

  • Crystallography : Use SHELX suite (SHELXT for structure solution, SHELXL for refinement). Crystallize the compound in a monoclinic system (e.g., P2₁/c space group) using slow evaporation in ethanol/water. Key parameters: a = ~14.2 Å, b = ~11.8 Å, c = ~8.7 Å, β = ~95.7°, Z = 4 .
  • Deuteration Effects : Deuterium substitution reduces thermal motion in the methoxy group, improving electron density maps for precise bond-length analysis .

Advanced Research Questions

Q. How do isotopic (deuteration) effects influence the vibrational modes and rotational barriers of this compound?

  • Spectroscopic Analysis : Employ high-resolution FTIR to study the –CHO torsion and methoxy-d3 vibrations. Compare with non-deuterated analogs:

  • FTIR Shifts : Methoxy-d3 C–D stretching (~2100–2200 cm⁻¹) vs. C–H (~2850 cm⁻¹).
  • Rotational Barriers : Deuteration increases the rotational barrier of the methoxy group by ~5–10% due to higher mass, validated via DFT calculations (e.g., B3LYP/6-311++G**) .

Q. What contradictions arise in NMR data interpretation for deuterated benzaldehydes, and how can they be resolved?

  • Data Challenges : Deuterium decoupling in <sup>13</sup>C NMR splits signals (e.g., methoxy carbon as a septet). Use DEPT-135 and HSQC to distinguish overlapping peaks.
  • Resolution Strategy : Compare <sup>2</sup>H NMR with non-deuterated analogs. For example, deuterated methoxy groups show no <sup>1</sup>H signal but exhibit a distinct quadrupolar splitting in <sup>2</sup>H NMR .

Q. How can Ce-MOF catalysts enhance the regioselective functionalization of this compound?

  • Catalytic Mechanism : Ce-MOFs (e.g., Ce-BTC) activate the aldehyde group via Lewis acid sites, directing electrophilic substitution at the bromine-adjacent position.
  • Selectivity Data : In cross-coupling reactions (e.g., Suzuki), Ce-MOFs achieve >90% selectivity for para-substituted products. Monitor via GC-MS (retention time ~8.2 min for desired product) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.